molecular formula C13H15N3OS B3137763 4-[(tetrahydrofuran-2-ylmethyl)amino]quinazoline-2(1H)-thione CAS No. 440334-04-3

4-[(tetrahydrofuran-2-ylmethyl)amino]quinazoline-2(1H)-thione

Cat. No.: B3137763
CAS No.: 440334-04-3
M. Wt: 261.34 g/mol
InChI Key: HGHGODASYFZUHM-UHFFFAOYSA-N
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Description

“4-[(tetrahydrofuran-2-ylmethyl)amino]quinazoline-2(1H)-thione” is a derivative of quinazoline . Quinazoline is a heterocyclic compound with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . Quinazoline derivatives have drawn attention due to their significant biological activities .


Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction with metal ions, Mannich reaction, cycloaddition reaction, and others . The specific chemical reactions that “this compound” can undergo are not explicitly mentioned in the available sources.

Scientific Research Applications

Quinazoline Derivatives in Medicinal Chemistry

Quinazoline derivatives, including 4-[(tetrahydrofuran-2-ylmethyl)amino]quinazoline-2(1H)-thione, are vital in medicinal chemistry due to their broad spectrum of biological activities. These heterocyclic compounds are found in over 200 naturally occurring alkaloids and have been extensively explored for their antibacterial properties against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The quinazoline nucleus's stability allows for the introduction of various bioactive moieties, potentially overcoming antibiotic resistance challenges (Tiwary et al., 2016).

Quinazolines in Optoelectronic Materials

Quinazoline derivatives are also significant in the field of optoelectronics. Research highlights their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. These compounds are incorporated into π-extended conjugated systems to create novel optoelectronic materials. Notably, electroluminescent properties of quinazoline derivatives with π-extended conjugated systems are crucial for developing organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. This versatility underscores the importance of quinazolines in advancing optoelectronic technology (Lipunova et al., 2018).

Quinazolines as Anticancer Agents

Quinazoline derivatives have shown promising anticancer activities. They inhibit the growth of colorectal cancer cells by modulating the expression of specific genes and proteins involved in cancer progression. This includes receptor tyrosine kinases, epidermal growth factor receptors, dihydrofolate reductase, topoisomerases, histone deacetylase, and apoptotic proteins. These findings suggest that quinazoline compounds could be exploited to identify new anticancer agents with suitable pharmacokinetic profiles (Moorthy et al., 2023).

Future Directions

Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research due to their significant biological activities . Therefore, it can be expected that future research will continue to explore the potential applications of these compounds in fields of biology, pesticides, and medicine .

Properties

IUPAC Name

4-(oxolan-2-ylmethylamino)-1H-quinazoline-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c18-13-15-11-6-2-1-5-10(11)12(16-13)14-8-9-4-3-7-17-9/h1-2,5-6,9H,3-4,7-8H2,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHGODASYFZUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC(=S)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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